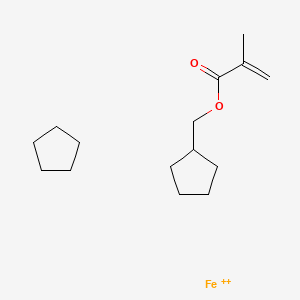

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentane and its derivatives are a class of compounds that have been extensively studied due to their relevance in organic synthesis and catalysis. The specific compound , cyclopentylmethyl 2-methylprop-2-enoate, is likely a derivative of cyclopentane with potential applications in synthetic chemistry. Iron(2+), or ferrous ion, is a common metal ion that can form complexes with organic ligands, playing a crucial role in catalysis due to its redox properties.

Synthesis Analysis

The synthesis of cyclopentadienone iron complexes has been reported to involve the reaction of specific iron precursors with aldehydes. For instance, the synthesis of cyclopentadienone iron alcohol complexes is achieved through the reaction of an iron hydride complex with aldehydes, leading to the formation of various alcohol complexes characterized by NMR and IR spectroscopy, and in some cases, X-ray crystallography . These complexes are known for their thermal instability and the ability to undergo ligand exchange reactions .

Molecular Structure Analysis

The molecular structure of cyclopentadienone iron complexes has been elucidated using various spectroscopic techniques. For example, the benzyl alcohol complex was characterized by X-ray crystallography, providing detailed insights into its molecular geometry . The presence of non-innocent ligands in these complexes is crucial as it imparts unique redox properties to the iron center, which is essential for its catalytic activity .

Chemical Reactions Analysis

Cyclopentadienone iron complexes exhibit a wide range of chemical reactivity. They are known to catalyze hydrogenation reactions, where the iron complex facilitates the transfer of a proton and hydride to aldehydes, leading to the formation of alcohols . The versatility of these complexes is further demonstrated by their ability to catalyze various synthetic transformations, including C-C and C-N bond formation, and Oppenauer-type oxidation of alcohols . The mechanism of these reactions often involves the non-innocent ligand, which can undergo redox changes to enable the catalytic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentadienone iron complexes are influenced by their molecular structure and the nature of the ligands attached to the iron center. These complexes are generally air-stable and can be accessed easily, making them suitable for use in homogeneous catalysis . Their catalytic activity is attributed to the redox-active ligand, which can engage in electron transfer processes essential for catalysis . The thermal instability of these complexes, as mentioned earlier, is a significant property that affects their behavior in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Catalytic Iron-Mediated Carbocyclizations

Catalytic Iron-mediated Ene Carbocyclizations Iron-catalyzed carbocyclizations of 2-substituted-2,7,9-decatrienoates result in the formation of trans-disubstituted cyclopentanes, showcasing a [4+4]-ene reaction where cis-propenyl and 2-acroyl functionalities append to the newly formed cyclopentane ring. This process allows for high 1,2-stereoinduction, controlling the relative stereochemistry between three contiguous stereocenters (Takacs et al., 1990).

Catalytic Iron-mediated Ene Carbocyclizations of Trienes A similar iron-catalyzed cycloisomerization of a chiral (2E,7E) 2,7,9-decatriene derivative showcases high levels of 1,2-stereoinduction. This method effectively controls the stereochemistry of the chiral cyclopentane product, as evidenced by the synthesis of (−)-Mitsugashiwalactone and (+)-Isoiridomyrmecin (Takacs & Myoung, 1992).

Synthesis and Transformations

Synthesis of Natural Enantiomers of Irones from (+)-Citronellal A stepwise synthesis from (+)-citronellal to natural enantiomers of irones highlights the versatility of cyclization and transformation processes. Key intermediates like 1-(2,2,3-trimethyl-6-methylenecyclohexyl)acetaldehyde play a crucial role in the synthesis, leading to products like (+)-trans-γ-irone (Miyashita et al., 1982).

Synthesis of Cyclopentan-1-one Derivatives The synthesis of (2S,3S,4S)-2,3-O-isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one from D-ribose through various intermediate steps, including cyclization and decarboxylation, showcases the intricate transformations possible within cyclopentane derivatives (Ivanova et al., 2008).

Cyclopentane Derivatives and Applications

Synthesis of Cyclic Fatty Acid Monomers The synthesis of 1,2-disubstituted cyclopentanes and their conversion into cyclic fatty acid monomers demonstrates the application of cyclopentane derivatives in producing complex molecular structures. This process involves several steps, including Michael addition, conversion to alcohols, aldehydes, and ultimately cyclic fatty acid monomers (Vatèla et al., 1988).

Metal-assisted Cycloadditions for Substituted Cyclopentane-Derivatives The treatment of (η1-allyl)dicarbonyl(η5-cyclopentadienyl)iron with electron-deficient olefins and acetylenes leads to cyclopentyl–Fp complexes. These complexes undergo demetallation reactions to yield substituted cyclopentane derivatives, highlighting the potential of iron in facilitating complex cycloaddition reactions (Abram et al., 1982).

Eigenschaften

CAS-Nummer |

31566-61-7 |

|---|---|

Produktname |

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |

Molekularformel |

C15H16FeO2 |

Molekulargewicht |

284.135 |

IUPAC-Name |

cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |

InChI |

InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2 |

SMILES |

CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)